molecular formula C18H15F3N2S B2977702 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226456-30-9

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2977702
CAS No.: 1226456-30-9
M. Wt: 348.39
InChI Key: DLGDTINMVRDBFP-UHFFFAOYSA-N
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Description

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is an imidazole-based compound featuring distinctive functional groups that provide its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic synthesis techniques. The general route could be:

  • Starting Materials: : Common starting materials include appropriate benzaldehydes, thiomethylated intermediates, and trifluoromethylated aromatics.

  • Formation of Imidazole Core: : This may involve a cyclization reaction using suitable condensing agents such as ammonium acetate under reflux conditions.

  • Functional Group Introduction: : Specific reagents like methyl thiol and trifluoromethylating agents are used to introduce the respective functional groups under controlled temperature and pH.

Industrial Production Methods

On an industrial scale, this compound's production likely emphasizes efficiency and yield optimization. Industrial methods might employ continuous flow reactors and automated synthesis systems to maintain precise conditions, reducing reaction time and enhancing yield.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions:

  • Oxidation: : Can involve reagents like potassium permanganate, affecting the methylthio group to potentially form sulfoxide or sulfone derivatives.

  • Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups selectively.

  • Substitution: : Possible at the aromatic sites, using electrophilic substitution with halogens or nucleophilic substitution depending on the conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (alkoxides, amines).

Major Products Formed

  • Sulfoxides: and sulfones from oxidation reactions.

  • Reduced derivatives: with modified functional groups.

  • Halogenated compounds: or other substituted analogs from electrophilic/nucleophilic substitution.

Scientific Research Applications

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Medicine: : Investigated for pharmacological properties, possibly as a candidate for developing drugs with anti-inflammatory or antimicrobial effects.

  • Industry: : Could be utilized in the creation of materials with specific desirable properties, such as coatings or polymers due to its unique functional groups.

Mechanism of Action

The compound interacts with molecular targets through its functional groups:

  • Molecular Targets: : Enzymes or receptors where the compound's unique structure facilitates binding.

  • Pathways: : Engages in pathways affecting cellular processes such as signal transduction or metabolic pathways. The trifluoromethyl group, for instance, is known for enhancing biological activity by increasing membrane permeability or binding affinity.

Comparison with Similar Compounds

Unique Features

List of Similar Compounds

  • 2-(p-tolyl)-1H-imidazole

  • 1-(3-(trifluoromethyl)phenyl)-1H-imidazole

  • 2-(methylthio)-1H-imidazole

Each has variations in functional groups that influence their chemical and biological properties differently.

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Properties

IUPAC Name

5-(4-methylphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2S/c1-12-6-8-13(9-7-12)16-11-22-17(24-2)23(16)15-5-3-4-14(10-15)18(19,20)21/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGDTINMVRDBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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